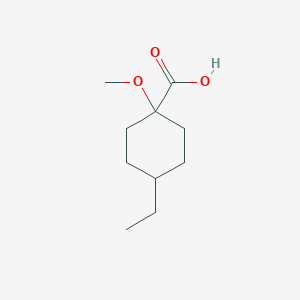

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-ethyl-1-methoxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O3/c1-3-8-4-6-10(13-2,7-5-8)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

FSYMAYCQNZNWCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Bucherer-Bergs Reaction

This reaction involves the conversion of cyclic ketones, such as 4-alkoxycyclohexanones , into hydantoins, which are subsequently hydrolyzed to amino acids. The process typically employs:

| Reaction Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Cyclohexanone derivative formation | Reflux, 0-60°C | Ammonium carbonate, sodium cyanide | Hydantoin intermediates |

| Hydrolysis | Acidic or alkaline | Hydrolytic agents | Amino acids, e.g., 4-ethyl-1-methoxycyclohexane-1-carboxylic acid |

Reference: Patent KR100758620B1 describes the synthesis of cyclohexane amino acids via this route, emphasizing the importance of regioselectivity and stereochemistry control (Source).

Strecker Synthesis

In this approach, cyclic ketones are reacted with ammonium chloride, hydrogen cyanide, and an acid to produce amino nitriles, which are then hydrolyzed to amino acids.

| Reaction Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Formation of amino nitrile | Acidic, 25-30°C | NH4Cl, KCN | Cyclic amino nitrile |

| Hydrolysis | Acid or base | H2O, HCl | Cyclic amino acid, e.g., 4-ethyl-1-methoxycyclohexane-1-carboxylic acid |

Research Discovery: This method allows for stereoselective synthesis, with yields influenced by substituents on the cyclohexanone ring.

Preparation via Esterification and Hydrolysis

The synthesis often begins with cyclohexanone derivatives substituted with methoxy groups at the 1-position, followed by functionalization at the 4-position to introduce the ethyl group.

Starting Material: 4-Methoxycyclohexanone

- Preparation: 4-Methoxycyclohexanone can be synthesized via methylation of cyclohexanone using methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Ethyl Group at the 4-Position

- Method: Friedel-Crafts alkylation or Grignard reactions can be employed to introduce the ethyl substituent at the 4-position.

| Reaction Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Alkylation at C-4 | Lewis acid catalysis | Ethyl chloride, AlCl3 | 4-Ethyl-4-methoxycyclohexanone |

Conversion to Carboxylic Acid

- Oxidation: The methyl or ethyl side chain can be oxidized to the carboxylic acid using strong oxidants such as potassium permanganate or chromic acid.

| Reaction Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Side chain oxidation | Reflux, acidic | KMnO4 | 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid |

Note: The oxidation step's selectivity is critical to avoid over-oxidation or ring cleavage.

Hydrolysis of Ester Intermediates

Many patents and research articles, such as US7511153B2, describe the esterification of the acid to methyl or ethyl esters, which are then hydrolyzed to obtain the free acid.

| Reaction | Conditions | Reagents | Yield/Notes |

|---|---|---|---|

| Esterification | Reflux, 60-80°C | Ethanol or methanol with acid catalyst | 80-95% yield |

| Hydrolysis | Aqueous base or acid | NaOH or HCl | Complete conversion to acid |

Research Data: Ester hydrolysis typically proceeds with high efficiency, with yields exceeding 90% under optimized conditions.

Research Discoveries and Data Tables

Notes on Stereochemistry and Purification

- The synthesis often yields mixtures of cis/trans isomers, with separation achieved via chromatography or crystallization.

- The cis/trans ratio can significantly influence biological activity, with research favoring the trans-isomer for pharmacological applications.

Summary of Critical Factors

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Physicochemical Properties

- Acidity : Methoxy groups (electron-donating) likely reduce carboxylic acid acidity compared to hydroxy-substituted analogs. For example, cis-4-hydroxycyclohexane-1-carboxylic acid has a pKa of ~4.8 , whereas the target compound’s acidity may be slightly lower due to the methoxy group’s inductive effect.

- Solubility : The ethyl and methoxy groups in the target compound favor organic solubility, contrasting with 4-hydroxy analogs (e.g., 4-hydroxycyclohexane-1-carboxylic acid), which exhibit higher aqueous solubility . The methoxycarbonyl analog’s dual carboxyl/ester groups further enhance polarity and water solubility .

Biological Activity

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid (EMCA) is a cyclohexane derivative characterized by its unique structure, which includes an ethyl group and a methoxy group attached to a cyclohexane ring with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : Approximately 186.25 g/mol

- CAS Number : 1250227-13-4

The structure of EMCA allows for diverse chemical reactivity, primarily due to the presence of the carboxylic acid group, which can participate in various chemical reactions such as esterification, amidation, and nucleophilic substitutions.

The biological activity of EMCA is largely attributed to its interaction with biological targets, including enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions, enhancing its affinity for specific targets. Preliminary studies suggest that compounds with similar structures have shown varying degrees of biological activity, including anti-inflammatory and analgesic properties .

Case Studies and Research Findings

- Anti-inflammatory Activity :

-

Agonist Selectivity :

- Research on structurally similar compounds indicated that modifications in the cyclohexane structure can influence agonist selectivity at melanocortin receptors. This highlights the potential of EMCA in modulating receptor activity, which could be beneficial in drug design targeting metabolic disorders.

- Synthesis and Biological Evaluation :

Comparative Analysis

To understand the uniqueness of EMCA in relation to other similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid | C₉H₁₄O₃ | Potential anti-inflammatory activity |

| 1-Amino-4-ethyl-3-methoxycyclohexane-1-carboxylic acid | C₉H₁₅NO₃ | Enhanced receptor selectivity |

| Ethyl 4-methoxycyclohexane-1-carboxylate | C₉H₁₈O₃ | Different solubility; potential for varied reactivity |

This table illustrates how variations in functional groups can significantly alter biological behavior and activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.